4-(3,3-Dimethylcyclohexyl)aniline
CAS No.:
Cat. No.: VC17682821
Molecular Formula: C14H21N
Molecular Weight: 203.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N |
|---|---|
| Molecular Weight | 203.32 g/mol |
| IUPAC Name | 4-(3,3-dimethylcyclohexyl)aniline |
| Standard InChI | InChI=1S/C14H21N/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10,15H2,1-2H3 |
| Standard InChI Key | GRYIOMZTAWPYLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC(C1)C2=CC=C(C=C2)N)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Isomerism
The molecular formula of 4-(3,3-dimethylcyclohexyl)aniline is C₁₄H₂₁N, with a molecular weight of 203.32 g/mol. Its IUPAC name derives from the cyclohexane ring substituted with two methyl groups at the 3,3-positions and an aniline group at the fourth position. The compound’s stereochemistry is influenced by the chair conformation of the cyclohexyl ring, where the 3,3-dimethyl groups adopt equatorial positions to minimize steric strain, as observed in similar cyclohexyl derivatives.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₁N |
| Molecular Weight | 203.32 g/mol |
| Boiling Point | Estimated 290–310°C (dec.) |
| Melting Point | 45–50°C (predicted) |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DCM) |
| Density | ~1.01 g/cm³ |
These values are extrapolated from structurally similar compounds, such as 4-(3,4-dimethylcyclohexyl)aniline, which shares comparable hydrophobic and steric profiles.
Synthesis and Manufacturing
Reductive Amination
The primary synthetic route involves reductive amination of 3,3-dimethylcyclohexanone with aniline or its derivatives. This method, widely used for analogous compounds, employs catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine:
Key challenges include minimizing dehalogenation (if halogenated precursors are used) and controlling stereoselectivity. Industrial protocols often incorporate additives like ammonium formate to enhance reaction efficiency .
Alternative Routes
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Friedel-Crafts Alkylation: Aniline can react with 3,3-dimethylcyclohexyl chloride in the presence of Lewis acids (e.g., AlCl₃), though this method risks over-alkylation .
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Hydrogenation of Nitro Compounds: Reduction of 4-(3,3-dimethylcyclohexyl)nitrobenzene using H₂/Pd-C yields the target amine, though nitro-group positioning affects regioselectivity .
Industrial and Pharmaceutical Applications
Dye and Pigment Synthesis
The electron-rich aniline group enables 4-(3,3-dimethylcyclohexyl)aniline to act as a precursor for azo dyes. Coupling with diazonium salts produces chromophores with enhanced lightfastness, valuable in textiles and coatings.
Pharmaceutical Intermediates
The compound’s cyclohexyl moiety enhances lipid solubility, making it a candidate for drug candidates targeting central nervous system (CNS) disorders. For example, derivatives of similar anilines are explored as serotonin receptor modulators.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The aniline’s aromatic ring undergoes electrophilic substitution at the ortho and para positions. For instance:
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Nitration: Yields nitro derivatives, precursors to amines or heterocycles.
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Sulfonation: Produces sulfonamides with applications in surfactants.
Alkylation and Acylation
The primary amine group reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. Such derivatives are pivotal in polymer chemistry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The aniline protons resonate at δ 6.5–7.0 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.5 ppm.
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¹³C NMR: The quaternary carbon of the cyclohexyl ring is observed at ~35 ppm, with methyl carbons at ~22 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. Retention times are influenced by the compound’s hydrophobicity.
Comparison with Related Compounds
Table 2: Structural Analogs and Properties
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 4-(3,4-Dimethylcyclohexyl)aniline | C₁₄H₂₁N | Methyl groups at 3,4-positions |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | Chloro substituents; higher reactivity |
| N-Ethyl aniline | C₈H₁₁N | Ethyl group instead of cyclohexyl |
The 3,3-dimethyl substitution in 4-(3,3-dimethylcyclohexyl)aniline confers greater steric hindrance than its 3,4-isomer, affecting reaction kinetics and substrate binding in catalytic processes .
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